molecular formula C15H13N3O6 B2567644 N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide CAS No. 303796-80-7

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Katalognummer B2567644
CAS-Nummer: 303796-80-7
Molekulargewicht: 331.284
InChI-Schlüssel: YJQMNTNGYUMISD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, also known as ENB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential pharmaceutical applications. ENB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Potential

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide has been studied for its potential application in chemotherapeutics. Specifically, its derivative, 4-iodo-3-nitrobenzamide, was synthesized and tested against various tumor cells. The compound was reduced by tumor cells into 4-iodo-3-nitrosobenzamide, which was able to induce cell death in tumor cells without showing toxicity in animal models. This reduction process, particularly the transformation of the nitro group to nitroso in tumor cells, appeared to be crucial for its tumoricidal action. The study indicates a promising pathway for developing selective chemotherapeutic agents using derivatives of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (Mendeleyev et al., 1995).

Anticonvulsant Activity

Retrobenzamides, including N-(nitrophenyl) benzamides, have been investigated for their potential anticonvulsant properties. These compounds, developed as phenytoinergic agents, showed promising results in seizure models in animals. The amino derivatives (N-(aminophenyl) benzamides) demonstrated a good anticonvulsant potential, while the "nitro" derivatives showed moderate activity. This suggests that derivatives of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide might be valuable in the development of new anticonvulsant drugs (Bourhim et al., 1997).

CNS-Depressant and Hypotensive Activity

A series of N-alkyl, N-aryl, and N-aralkyl analogs of N-cyclohexyl nitrobenzamide, a related structure, were synthesized and evaluated for their CNS-depressant and hypotensive activities. Compounds with small alkyl groups attached to the amide nitrogen and a p-nitro group exhibited significant CNS-depressant activity. This research hints at the potential of certain benzamide derivatives, including those related to N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, in the development of CNS-depressant and hypotensive drugs (Roll, 1970).

Antimutagenic Properties

Studies have explored the antimutagenic properties of related compounds. For example, 3-Methyl-4-nitrophenol, a resultant metabolite when certain pesticides containing similar structures undergo chemical changes, was evaluated for its mutagenic effect on somatic cells in mice. Understanding the mutagenic or antimutagenic properties of these compounds contributes to the broader knowledge of their safety and potential applications in various fields (Nehéz et al., 1985).

Enhanced Drug Delivery

Studies have focused on improving the oral absorption of poorly water-soluble drugs by reducing the particle size to the submicron region. For example, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a compound similar in structure, was shown to have improved dissolution rate and oral absorption when its particle size was reduced. This highlights the potential of using particle size reduction techniques to enhance the bioavailability of compounds related to N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (Kondo et al., 1993).

Eigenschaften

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMNTNGYUMISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.